2,4,6-Trichloro-3-hydroxybenzoic acid
Overview
Description
“2,4,6-Trichloro-3-hydroxybenzoic acid” is an organic compound1. However, there is limited information available about this specific compound. More information is available for its brominated analog, “2,4,6-Tribromo-3-hydroxybenzoic acid” (TBHBA), which is used as a building block and as an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma1.
Synthesis Analysis
The synthesis of “2,4,6-Trichloro-3-hydroxybenzoic acid” is not readily available. However, a method for preparing a similar compound, “2,4,6-trichloro-phenylacetic acid”, has been described2. This involves a reaction between 1,3,5-trichloro-benzene and carbon tetrachloride to generate 2,4,6-trichloro-benzotrichloride. The 2,4,6-trichloro-benzotrichloride then reacts with concentrated sulfuric acid to prepare the 2,4,6-trichloro-phenylacetic acid2.Molecular Structure Analysis
The molecular structure of “2,4,6-Trichloro-3-hydroxybenzoic acid” is not readily available. However, the molecular weight of the compound is 225.4573. The IUPAC Standard InChI is InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) and the IUPAC Standard InChIKey is RAFFVQBMVYYTQS-UHFFFAOYSA-N3.Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “2,4,6-Trichloro-3-hydroxybenzoic acid”. However, its brominated analog, TBHBA, is known to react with hydrogen peroxide and 4-aminophenazone to produce a quinone-imine dye4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4,6-Trichloro-3-hydroxybenzoic acid” are not readily available. However, its brominated analog, TBHBA, is known to be a powder with a melting point of 145-148 °C (lit.)1.Safety And Hazards
The safety and hazards of “2,4,6-Trichloro-3-hydroxybenzoic acid” are not readily available. However, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation5.
Future Directions
There is limited information available on the future directions of “2,4,6-Trichloro-3-hydroxybenzoic acid”. However, its brominated analog, TBHBA, is used as a building block and as an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma1, suggesting potential applications in biochemical research and diagnostics.
Please note that the information provided is based on the best available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or perform a more extensive search.
properties
IUPAC Name |
2,4,6-trichloro-3-hydroxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPUVFPHFYZNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-3-hydroxybenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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